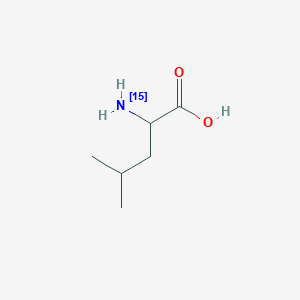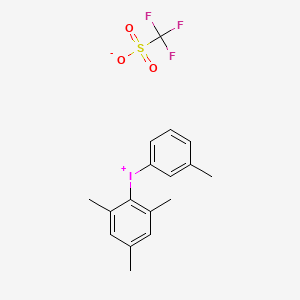
1-(3,5-Di-tert-butylphenyl)ethanone
Overview
Description
1-(3,5-Di-tert-butylphenyl)ethanone is an organic compound with the molecular formula C16H24O. It is also known by other names such as 3,5-di-tert-butylacetophenone and 3,5-Di-t-butyl-acetophenon . This compound is characterized by its aromatic ketone structure, which includes a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions and an ethanone group at the 1 position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
1-(3,5-Di-tert-butylphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-di-tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial production methods may involve similar Friedel-Crafts acylation processes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1-(3,5-Di-tert-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the tert-butyl groups. Halogenation, nitration, and sulfonation are typical substitution reactions.
Condensation: The compound can participate in condensation reactions, such as aldol condensation, to form larger molecules with extended conjugation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3,5-di-tert-butylbenzoic acid .
Scientific Research Applications
1-(3,5-Di-tert-butylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its unique structure makes it a valuable building block for designing complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its bulky tert-butyl groups can influence the binding affinity and specificity of molecules.
Medicine: Research on this compound includes its potential use as a drug candidate or a precursor for drug synthesis. Its stability and reactivity make it suitable for medicinal chemistry applications.
Industry: The compound is used in the production of specialty chemicals, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of 1-(3,5-Di-tert-butylphenyl)ethanone depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The bulky tert-butyl groups can enhance binding affinity through hydrophobic interactions and steric effects.
In electrophilic aromatic substitution reactions, the tert-butyl groups can influence the reactivity of the phenyl ring by donating electron density through hyperconjugation and inductive effects. This can affect the rate and regioselectivity of the substitution reactions .
Comparison with Similar Compounds
1-(3,5-Di-tert-butylphenyl)ethanone can be compared with other similar compounds, such as:
3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound has a hydroxyl group at the 4 position instead of a ketone group.
3,5-Di-tert-butylbenzaldehyde: This compound has an aldehyde group instead of a ketone group.
3,5-Di-tert-butylphenol: This compound has a hydroxyl group directly attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of tert-butyl groups and a ketone functional group, which imparts distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
1-(3,5-ditert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11(17)12-8-13(15(2,3)4)10-14(9-12)16(5,6)7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSMQEXDKGEYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441095 | |
| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1756-31-6 | |
| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tris[trinitratocerium(IV)] paraperiodate](/img/structure/B1609876.png)



![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)

![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)

![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)



